molecular formula C15H22 B027995 1,1,4,4,6-Pentamethyl-1,2,3,4-tetrahydronaphthalene CAS No. 6683-48-3

1,1,4,4,6-Pentamethyl-1,2,3,4-tetrahydronaphthalene

Cat. No.: B027995
CAS No.: 6683-48-3
M. Wt: 202.33 g/mol
InChI Key: AISXBZVAYNUAKB-UHFFFAOYSA-N
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Description

1,1,4,4,6-Pentamethyl-1,2,3,4-tetrahydronaphthalene is an organic compound with the molecular formula C15H22. It is a colorless to pale yellow solid that is sparingly soluble in chloroform and slightly soluble in methanol . This compound is known for its unique structure, which includes a tetrahydronaphthalene core substituted with five methyl groups.

Mechanism of Action

Target of Action

It is known to be an analog of targretin , a retinoid X receptor (RXR) agonist

Result of Action

1,1,4,4,6-Pentamethyl-1,2,3,4-tetrahydronaphthalene has been shown to induce apoptosis in certain leukemia cell lines . This suggests that it may have potential therapeutic effects in the treatment of leukemia, but more research is needed to fully understand its cellular and molecular effects.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it is known that thermal decomposition can lead to the release of irritating gases and vapors . Also, it should be stored in a refrigerator to maintain its stability .

Preparation Methods

The synthesis of 1,1,4,4,6-Pentamethyl-1,2,3,4-tetrahydronaphthalene typically involves the reaction of 2,5-dimethyl-2,5-hexanediol with a suitable catalyst under controlled conditions . The reaction conditions often include elevated temperatures and the use of solvents such as toluene. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.

Chemical Reactions Analysis

1,1,4,4,6-Pentamethyl-1,2,3,4-tetrahydronaphthalene undergoes various chemical reactions, including:

Scientific Research Applications

1,1,4,4,6-Pentamethyl-1,2,3,4-tetrahydronaphthalene has several applications in scientific research:

Comparison with Similar Compounds

1,1,4,4,6-Pentamethyl-1,2,3,4-tetrahydronaphthalene can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties that are valuable in various research and industrial applications.

Properties

IUPAC Name

1,1,4,4,6-pentamethyl-2,3-dihydronaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22/c1-11-6-7-12-13(10-11)15(4,5)9-8-14(12,2)3/h6-7,10H,8-9H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AISXBZVAYNUAKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(CCC2(C)C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50216952
Record name 1,2,3,4-Tetrahydro-1,1,4,4,6-pentamethylnaphthalene
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Molecular Weight

202.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

6683-48-3
Record name 1,1,4,4,6-Pentamethyl-1,2,3,4-tetrahydronaphthalene
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Record name 1,2,3,4-Tetrahydro-1,1,4,4,6-pentamethylnaphthalene
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Record name 1,2,3,4-Tetrahydro-1,1,4,4,6-pentamethylnaphthalene
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Record name 1,2,3,4-tetrahydro-1,1,4,4,6-pentamethylnaphthalene
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Record name 1,2,3,4-Tetrahydro-1,1,4,4,6-pentamethylnaphthalene
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Synthesis routes and methods I

Procedure details

To a stirred solution of 794.2 mg (7.8486 mmol) diisopropylamine in 7 ml dry tetrahydrofuran under argon at -78° C. was added dropwise 4.9 ml of 1.6M (7.84 mmol) n-butyllithium in hexane. This solution was stirred at -78° C. for 1.25 hours and then treated via a double ended needle with a solution of 1.9 g (7.7749 mmol) of 1,1,4,4,7-pentamethyl-6-acetyl-1,2,3,4-tetrahydronapthalene in 4 ml dry tetrahydrofuran. After stirring at -78° C. for 1 hour, the mixture was treated with 1.3134 g (7.6117 mmol) of diethyl chlorophosphate. The cooling bath was removed and mixture stirred at room temperature for 3 hours. This material was then transferred using a double ended needle into a solution of lithium diisopropylamide [prepared as above using 1.5884 g (15.6972 mmol) of diisopropylamine and 10 ml of 1.6M (16 mmol) n-butyllithium in hexane] in 15 ml dry tetrahydrofuran at -78° C. The cooling bath was removed and mixture stirred at room temperature for 15 hours, then quenched with 50 ml water, and acidified to pH 1 with 3N hydrogen chloride. The mixture was extracted with 3×75 ml petroleum ether and the organic extracts were combined, washed with saturated NaHCO3 and saturated NaCl solutions and dried (MgSO4). Solvent was then removed in vacuo and the residue purified by flash chromatography (silica; 3% ethyl acetate in hexane) followed by kugelrohr distillation (50° C., 0.05 mm) to give the title compound as a colorless oil. PMR (CDCl3): δ1.28 (12H, s), 1.67 (4H, s), 1.42 (3H, s), 3.20 (1H, s), 7.15 (1H, s), 7.44 (1H, s).
Quantity
4 mL
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15 mL
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794.2 mg
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7 mL
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1.9 g
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1.3134 g
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10 mL
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15.6972 mmol
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16 mmol
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Synthesis routes and methods II

Procedure details

2,5-Dichloro-2,5-dimethylhexane (67.5 g, 0.369 mol) was dissolved in dry toluene (200 ml), and then AlCl3 (4.05 g, 30.4 mmol) was crushed up and added portionwise to the solution. After being left for 2 hours, the reaction mixture was poured into ice/5% HCl and the mixture was extracted with hexane. The organic layer was washed each twice with water, aqueous sodium hydrogen carbonate, and then with water, dried over MgSO4, and the solvent was removed by evaporation. The residue was distilled to give 5,6,7,8-tetrahydro-2,5,5,8,8-pentamethylnaphthalene (70.42 g, yield: 90%). bp 100° C. (solidified at room temperature).
Quantity
67.5 g
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200 mL
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4.05 g
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Synthesis routes and methods III

Procedure details

In a round bottom flask there are introduced 64 ml (600 mmoles) of toluene and 36.6 g (200 mmoles) of 2,5-dichloro-2,5dimethyl hexane. The reaction mixture is cooled to 0° C. and there are added, by small amounts, 4.1 g (30 mmoles) of aluminum chloride. The reaction mixture is stirred for 1 hour at ambient temperature, poured into water and extracted with CH2Cl2. The organic phase is decanted, dried on magnesium sulfate and evaporated. The resulting oil is purified by distillation. 39.4 g (98%) of 2-methyl-5,6,7,8-tetrahydro-5,5,8,8-tetramethyl naphthalene which boils at 68° C. (under 1 mm of mercury) are obtained.
Quantity
64 mL
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36.6 g
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4.1 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the importance of 1,1,4,4,6-Pentamethyl-1,2,3,4-tetrahydronaphthalene in pharmaceutical chemistry?

A: this compound serves as a crucial building block in the synthesis of Bexarotene [, ]. Bexarotene is an antineoplastic agent, specifically a retinoid, recognized for its therapeutic applications in treating cutaneous T-cell lymphoma.

Q2: Can you describe the synthesis of this compound as described in the research?

A: The synthesis of this compound begins with 2,5-dimethyl-2,5-hexanediol as the starting material []. The process involves two key chemical reactions:

  • Friedel-Crafts alkylation: The halogenated intermediate then undergoes Friedel-Crafts alkylation, which ultimately leads to the formation of this compound. The research investigates the mechanisms of both reactions and discusses factors influencing reaction yields [].

Q3: Is there a more efficient method for synthesizing the key Bexarotene intermediate, 4-[(3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydro-2-naphthalene)methoxyl]methyl benzoate, compared to traditional methods?

A: Yes, research suggests a more efficient one-step synthesis method for 4-[(3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydro-2-naphthalene)methoxyl]methyl benzoate []. This method utilizes readily available materials like this compound, mono-methyl terephthalate, and common chlorinating agents like thionyl chloride or oxalyl chloride. This approach simplifies the reaction process, offers milder reaction conditions, and achieves a higher yield (up to 95%) compared to the traditional method's 70% yield []. Moreover, it eliminates the need for hazardous reagents like phosphorus pentachloride and nitromethane, making it safer and more cost-effective for large-scale production.

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